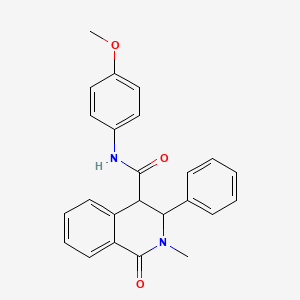

methanone](/img/structure/B11023812.png)

[4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorphenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydrochinolin-1(2H)-ylmethanon ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolinkern umfasst, der mit Chlorphenyl-, Trimethyl- und Nitrogruppen substituiert ist, was sie für synthetische Chemiker und Forscher interessant macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Chlorphenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydrochinolin-1(2H)-ylmethanon umfasst typischerweise mehrstufige organische Reaktionen.

Chinolinkernbildung: Der Chinolinkern kann über die Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilinderivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol umfasst.

Substitutionsreaktionen: Die Chlorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 4-Chlorbenzoylchlorid und Aluminiumchlorid als Katalysator eingeführt werden. Die Trimethylgruppen werden typischerweise durch Alkylierungsreaktionen unter Verwendung von Methyliodid und einer starken Base wie Natriumhydrid hinzugefügt.

Nitrierung: Die Nitrogruppe wird durch Nitrierung unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylenbrücke, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Reduktion der Nitrogruppe zu einem Amin kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid erreicht werden.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Natriumhydroxid, Kalium-tert-butoxid und verschiedene Nukleophile.

Hauptprodukte

Oxidation: Bildung von Chinolin-N-oxid-Derivaten.

Reduktion: Umsetzung der Nitrogruppe in ein Amin, was zu Aminochinolin-Derivaten führt.

Substitution: Bildung von substituierten Chinolin-Derivaten mit verschiedenen funktionellen Gruppen, die die Chlorphenylgruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-(4-Chlorphenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydrochinolin-1(2H)-ylmethanon als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

Biologisch wurde diese Verbindung auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht. Ihre Fähigkeit, mit biologischen Makromolekülen wie Proteinen und DNA zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht. Das Vorhandensein der Nitrogruppe und des Chinolinkerns ist besonders wichtig bei der Gestaltung von Medikamenten, die auf bestimmte Enzyme und Rezeptoren abzielen.

Industrie

Industriell wird diese Verbindung bei der Herstellung von Farbstoffen, Pigmenten und Polymeren verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Chlorphenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydrochinolin-1(2H)-ylmethanon beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu antimikrobiellen oder Antikrebswirkungen führen. Der Chinolinkern kann mit DNA interkalieren und Replikations- und Transkriptionsprozesse stören.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions

Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst. The trimethyl groups are typically added via alkylation reactions using methyl iodide and a strong base like sodium hydride.

Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Conversion of the nitro group to an amine, leading to aminoquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the nitro group and the quinoline core is particularly significant in the design of drugs targeting specific enzymes and receptors.

Industry

Industrially, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Chlorbenzophenon

- 2,2,4-Trimethylchinolin

- 6-Nitrochinolin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(4-Chlorphenyl)-2,2,4-trimethyl-6-nitro-3,4-dihydrochinolin-1(2H)-ylmethanon durch seine multifunktionalen Gruppen aus, die eine einzigartige Kombination aus chemischer Reaktivität und biologischer Aktivität bieten. Das Vorhandensein der Chlorphenyl-, Trimethyl- und Nitrogruppen in einem einzigen Molekül ermöglicht vielfältige Anwendungen und macht sie zu einer vielseitigen Verbindung in Forschung und Industrie.

Eigenschaften

Molekularformel |

C25H23ClN2O3 |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

[4-(4-chlorophenyl)-2,2,4-trimethyl-6-nitro-3H-quinolin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-11-19(26)12-10-18)21-15-20(28(30)31)13-14-22(21)27(24)23(29)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 |

InChI-Schlüssel |

WGHUNLYFAIAXLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])(C)C4=CC=C(C=C4)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023729.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11023751.png)

![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)

![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11023771.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11023792.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)

![7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11023799.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11023802.png)